
3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5 is a deuterated derivative of indole, a bicyclic aromatic compound. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the indole structure. The deuterium labeling makes this compound particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5 typically involves the introduction of deuterium atoms into the indole structure. One common method involves the reaction of indole with deuterated reagents under specific conditions. For example, the deuteration of indole can be achieved by reacting it with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an inert solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The deuterated reagents used in the synthesis are often produced in-house or sourced from specialized suppliers to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of indole-2,4,5,6,7-d5-carboxylic acid.
Reduction: Formation of 3-(methyl-d3)-1H-indoline-2,4,5,6,7-d5.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of indole derivatives in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of indole-based drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5 involves its interaction with biological molecules and enzymes. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the pathways and mechanisms involved. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The molecular targets and pathways involved depend on the specific biological system and the context of the study.
Vergleich Mit ähnlichen Verbindungen
3-(methyl-d3)-1H-Indole-2,4,5,6,7-d5 can be compared with other deuterated indole derivatives, such as:
3-(methyl-d3)-1H-Indole: Similar structure but without deuterium atoms at positions 2, 4, 5, 6, and 7.
3-(methyl-d3)-1H-Indole-2,3,4,5,6,7-d6: Contains an additional deuterium atom at position 3.
This compound: Unique due to the specific pattern of deuterium labeling, making it particularly useful for certain types of studies.
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and mass spectrometry studies, allowing for precise tracking and analysis of molecular interactions and transformations.
Eigenschaften
Molekularformel |
C9H9N |
|---|---|
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
2,4,5,6,7-pentadeuterio-3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3,2D,3D,4D,5D,6D |
InChI-Schlüssel |
ZFRKQXVRDFCRJG-JGUCLWPXSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])[2H])[2H])[2H] |
Kanonische SMILES |
CC1=CNC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


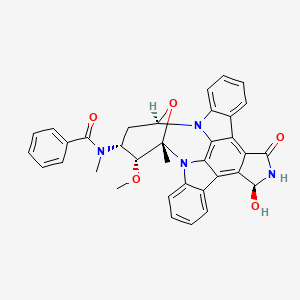
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
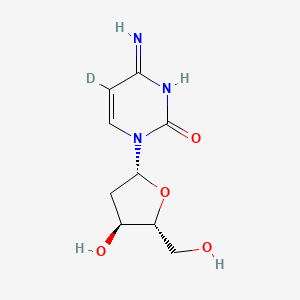
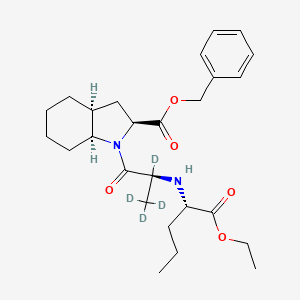
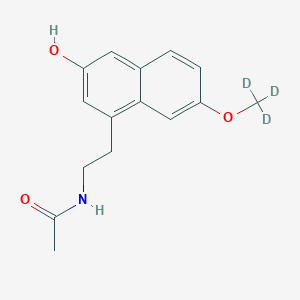
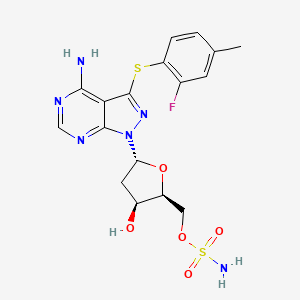
![8-(3,5-difluoropyridin-2-yl)-N-[11-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide](/img/structure/B12420844.png)




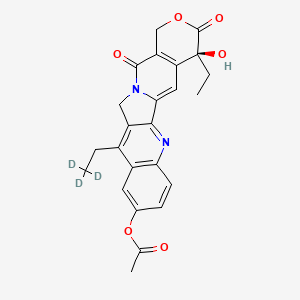

![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
